N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide
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Overview
Description
N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxyphenyl group and a triazinylaminoacetohydrazide moiety. Its molecular formula is C19H18N6O4, and it has a molecular weight of 394.393 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide typically involves the condensation of 4-(benzyloxy)benzaldehyde with 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide under specific reaction conditions. The reaction is usually carried out in a suitable solvent, such as ethanol or methanol, at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or drug candidate.
Mechanism of Action
The mechanism of action of N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- N’-{(E)-[2-(benzyloxy)phenyl]methylidene}-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide
- N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide
Uniqueness
N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide is unique due to its specific structural features, such as the benzyloxyphenyl group and the triazinylaminoacetohydrazide moiety.
Properties
Molecular Formula |
C19H18N6O4 |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H18N6O4/c26-16(11-20-17-18(27)22-19(28)25-24-17)23-21-10-13-6-8-15(9-7-13)29-12-14-4-2-1-3-5-14/h1-10H,11-12H2,(H,20,24)(H,23,26)(H2,22,25,27,28)/b21-10+ |
InChI Key |
VZUCVUOXXYJANY-UFFVCSGVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)CNC3=NNC(=O)NC3=O |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)CNC3=NNC(=O)NC3=O |
Origin of Product |
United States |
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